molecular formula C10H9NO B169419 3-(3-Oxopropyl)benzonitrile CAS No. 111376-39-7

3-(3-Oxopropyl)benzonitrile

Cat. No.: B169419
CAS No.: 111376-39-7
M. Wt: 159.18 g/mol
InChI Key: ULKIPHRCPMEELY-UHFFFAOYSA-N
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Description

It is a yellow crystalline solid that is commonly used in medical, environmental, and industrial research. This compound is notable for its versatility in various chemical reactions and its applications in different scientific fields.

Scientific Research Applications

3-(3-Oxopropyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the manufacture of dyes, resins, and other industrial chemicals.

Safety and Hazards

The safety data sheet for “3-(3-Oxopropyl)benzonitrile” suggests that it is combustible and harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . It should be stored in a well-ventilated place and kept cool .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(3-Oxopropyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods: In industrial settings, the production of benzonitrile often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to form benzonitrile . This method is efficient for large-scale production and is widely used in the chemical industry.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Oxopropyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3-Oxopropyl)benzonitrile involves its interaction with various molecular targets and pathways. The nitrile group can form coordination complexes with transition metals, which can then participate in catalytic processes. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    Benzonitrile: Similar in structure but lacks the oxopropyl group.

    4-(3-Oxopropyl)benzonitrile: A positional isomer with the oxopropyl group at a different position on the benzene ring.

Uniqueness: 3-(3-Oxopropyl)benzonitrile is unique due to the presence of the oxopropyl group, which imparts distinct chemical properties and reactivity compared to other benzonitriles. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

3-(3-oxopropyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,6-7H,2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKIPHRCPMEELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551271
Record name 3-(3-Oxopropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111376-39-7
Record name 3-(3-Oxopropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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